(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid
Overview
Description
®-2-Amino-3-(3-carbamoylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a phenyl group substituted with a carbamoyl group at the third position and an amino group at the second position of the propanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid can be achieved through several methods. One common approach involves the protection of the amino group followed by the introduction of the carbamoyl group. The amino group can be protected using a suitable protecting group such as the t-butyloxycarbonyl (Boc) group. The protected amino acid can then be reacted with a carbamoylating agent under appropriate conditions to introduce the carbamoyl group. Finally, the protecting group is removed to yield the desired compound .
Industrial Production Methods: In an industrial setting, the production of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid may involve the use of automated peptide synthesizers. These machines can carry out the repetitive steps of coupling, washing, and deprotection with high efficiency, allowing for the large-scale production of the compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
®-2-Amino-3-(3-carbamoylphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbamoyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- ®-2-Amino-3-(3-nitrophenyl)propanoic acid
- ®-2-Amino-3-(3-methylphenyl)propanoic acid
- ®-2-Amino-3-(3-hydroxyphenyl)propanoic acid
Comparison: ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the carbamoyl group can engage in additional hydrogen bonding and nucleophilic reactions, enhancing its potential as a versatile building block in synthetic chemistry and drug design .
Properties
IUPAC Name |
(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHHYFSZGZXEGU-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428042 | |
Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217747-36-8 | |
Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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